Cas no 2229518-47-0 (3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine)

3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine
- EN300-1952458
- 2229518-47-0
-
- インチ: 1S/C10H11F2N3/c11-10(12,5-13)4-7-1-2-8-9(3-7)15-6-14-8/h1-3,6H,4-5,13H2,(H,14,15)
- InChIKey: LNNQUQHQBNGCHO-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(CC1=CC=C2C(=C1)NC=N2)F
計算された属性
- せいみつぶんしりょう: 211.09210369g/mol
- どういたいしつりょう: 211.09210369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 54.7Ų
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952458-0.25g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 0.25g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1952458-1.0g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1952458-10g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 10g |
$5897.0 | 2023-09-17 | ||
Enamine | EN300-1952458-5.0g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1952458-0.05g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 0.05g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1952458-0.1g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 0.1g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1952458-2.5g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 2.5g |
$2688.0 | 2023-09-17 | ||
Enamine | EN300-1952458-5g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 5g |
$3977.0 | 2023-09-17 | ||
Enamine | EN300-1952458-0.5g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 0.5g |
$1316.0 | 2023-09-17 | ||
Enamine | EN300-1952458-10.0g |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine |
2229518-47-0 | 10g |
$5897.0 | 2023-06-03 |
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine 関連文献
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
9. Book reviews
-
10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amineに関する追加情報
Professional Introduction to 3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine (CAS No. 2229518-47-0)
3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2229518-47-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a benzodiazole moiety and fluorinated side chains, which contribute to its distinct chemical behavior and biological activity.
The benzodiazole core is a well-known pharmacophore in the pharmaceutical industry, widely recognized for its role in the development of anxiolytics, sedatives, and anticonvulsants. The presence of the 1H-1,3-benzodiazol-5-yl group in 3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine suggests that this compound may exhibit similar pharmacological properties. However, the addition of the 2,2-difluoropropan-1-amine moiety introduces additional fluorine atoms, which can significantly alter the compound's interactions with biological targets.
Recent research has highlighted the importance of fluorine substitution in pharmaceutical compounds due to its ability to enhance metabolic stability, binding affinity, and overall bioavailability. The fluorinated side chains in 3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine are expected to contribute to these properties, making it a promising candidate for further investigation in drug discovery.
In addition to its structural features, the compound's potential biological activity has been explored through various computational and experimental studies. Initial docking studies have suggested that this molecule may interact with a range of biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. These interactions could potentially lead to new therapeutic applications for conditions such as anxiety disorders, neurodegenerative diseases, and chronic inflammation.
The synthesis of 3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine presents unique challenges due to the complexity of its molecular structure. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Recent advancements in fluorination techniques have provided new tools for incorporating fluorine atoms into complex molecules with high precision. These techniques could be particularly useful in the synthesis of this compound.
Evaluation of the compound's pharmacokinetic properties is crucial for determining its suitability as a drug candidate. Studies have begun to investigate its solubility, stability, and distribution within biological systems. The presence of fluorine atoms is expected to influence these properties positively by enhancing lipophilicity and reducing susceptibility to metabolic degradation.
The potential therapeutic applications of 3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine are vast. Research is ongoing to explore its efficacy in treating neurological disorders by targeting specific neurotransmitter systems. Additionally, its anti-inflammatory properties make it a candidate for developing novel treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like 3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine exemplifies this collaborative approach. By integrating structural biology with computational modeling and experimental validation, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
The future prospects for 3-(1H-1,3-benzodiazol -5 -yl) -2, 2 -difluoroprop an -l am ine are promising, with ongoing research aimed at optimizing its chemical structure for improved pharmacological activity。 Innovations in synthetic chemistry, particularly those involving fluorinated compounds, will continue to play a critical role in advancing drug development efforts.
In conclusion,3-(l H -l , 3 -benzodiaz ol -5 -y l) -2 , 2 -dif luoro prop an-l am ine(CAS No.22295 l8-l47-O) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features and potential biological activities make it a valuable compound for further research。 As our understanding of fluorinated compounds grows, so too does our ability to develop innovative therapies that address unmet medical needs.
2229518-47-0 (3-(1H-1,3-benzodiazol-5-yl)-2,2-difluoropropan-1-amine) 関連製品
- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 2385575-25-5(Ethyl 3-chloro-2-fluoro-5-formylbenzoate)
- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 851948-09-9(ethyl 5-(3-methoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 959256-89-4(1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one)
- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)
- 14284-93-6(Tris(acetylacetonato)ruthenium(III))
- 38861-78-8(4-Isobutylacetophenone)



